molecular formula C19H25N3O2S B2871596 2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946271-68-7

2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No. B2871596
CAS RN: 946271-68-7
M. Wt: 359.49
InChI Key: DEMAVGPJNDWOMW-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, also known as MTEB, is a synthetic compound that has gained attention for its potential use in scientific research. MTEB belongs to the class of benzamide derivatives and has been shown to have promising effects in various biochemical and physiological processes.

Scientific Research Applications

Arylpiperazine Derivatives as High-Affinity 5-HT1A Serotonin Ligands

Research by Glennon et al. (1988) explored arylpiperazine derivatives, including compounds with similar structures to 2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, as potential high-affinity ligands for 5-HT1A serotonin receptors. These compounds, particularly those with a phthalimido or benzamido group, displayed a high affinity for 5-HT1A sites, indicating potential applications in the development of agents targeting these receptors (Glennon et al., 1988).

Dopamine and Serotonin Receptor Affinity

Perrone et al. (1995) synthesized similar o-methoxyphenylpiperazines with a benzamide moiety and assessed their affinity for dopamine and serotonin receptor subtypes. Several derivatives showed good affinity for both D-2 and 5-HT1A receptors, suggesting potential applications in neuroscience, particularly in the study and treatment of conditions involving these receptors (Perrone et al., 1995).

Antidepressant Potential

A study by Orus et al. (2002) investigated benzothiophene derivatives with piperazine substituents for their potential as dual antidepressant drugs. They found that certain compounds, including those structurally related to 2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, demonstrated good values for both 5-HT1A receptor affinity and serotonin reuptake inhibition, indicating their potential use in antidepressant medication development (Orus et al., 2002).

Potential Neuroleptics of the Orthopramide Series

Valenta et al. (1990) explored the synthesis of heterocyclic 5-amino-2-methoxybenzamides, related to the queried compound, as potential neuroleptics. Their study focused on the synthesis and the evaluation of inhibitory effects on apomorphine-induced behavior in rats, contributing to the understanding of the neuroleptic potential of such compounds (Valenta et al., 1990).

properties

IUPAC Name

2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-21-8-10-22(11-9-21)17(15-7-12-25-14-15)13-20-19(23)16-5-3-4-6-18(16)24-2/h3-7,12,14,17H,8-11,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMAVGPJNDWOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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